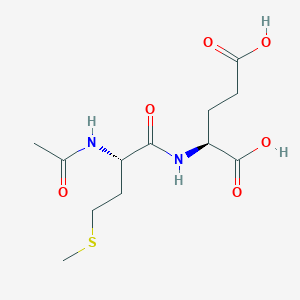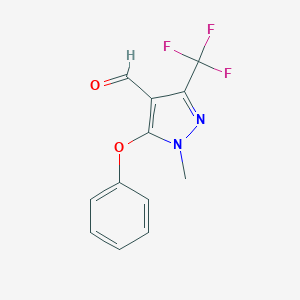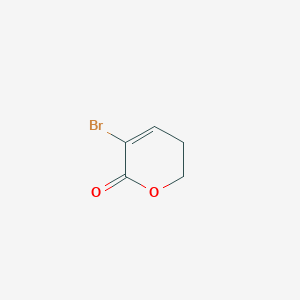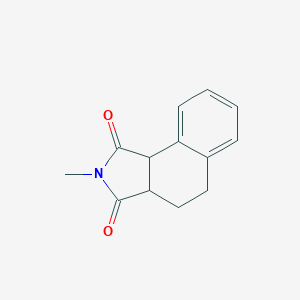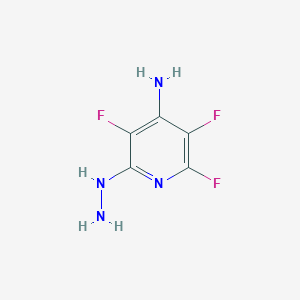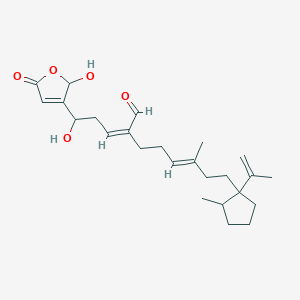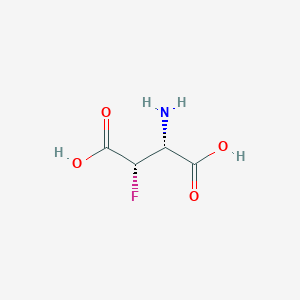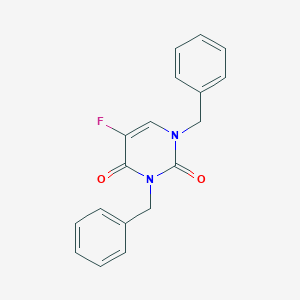
1,3-Dibenzyl-5-fluorouracil
Übersicht
Beschreibung
1,3-Dibenzyl-5-fluorouracil (cas# 75500-02-6) is a compound useful in organic synthesis . It is also known as OCI-101 .
Synthesis Analysis
The synthesis of 1,3-Dibenzyl-5-fluorouracil has been described in various studies. For instance, one study reported a yield of 60.0% with a melting point of 171.5-172.5°C .Molecular Structure Analysis
The molecular structure of 1,3-Dibenzyl-5-fluorouracil is characterized by the presence of two benzyl groups attached to the 1 and 3 positions of the 5-fluorouracil molecule .Chemical Reactions Analysis
1,3-Dibenzyl-5-fluorouracil, also named OCI-101, has been identified as a novel inhibitor of osteoclastogenesis . The formation of multinucleated osteoclasts is reduced by treatment with OCI-101 in a dose-dependent manner .Physical And Chemical Properties Analysis
1,3-Dibenzyl-5-fluorouracil has a molecular weight of 310.3 g/mol . Its molecular formula is C18H15FN2O2 . The compound has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Inhibition of Osteoclast Differentiation
OCI-101 has been identified as a novel inhibitor of osteoclastogenesis . Osteoclasts are clinically important cells that resorb bone matrix, and accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases . The formation of multinucleated osteoclasts is reduced by treatment with OCI-101 in a dose-dependent manner .
Treatment of Metabolic Bone Diseases
OCI-101 has been shown to be a good drug candidate for treating metabolic bone diseases . These diseases are characterized by accelerated bone destruction by osteoclasts, such as postmenopausal osteoporosis and osteoarthritis .
Prevention of Ovariectomy-Induced Bone Loss
OCI-101 has been demonstrated to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice . This suggests its potential use in the treatment of conditions related to bone loss.
Regulation of Bone Remodeling
Bone is continuously maintained by the process of bone remodeling through the balanced actions of bone-resorbing osteoclasts and bone-forming osteoblasts . OCI-101 plays a key role in this process by inhibiting excessive osteoclast bone-resorbing activity and osteoclast differentiation .
Inhibition of OC Marker Expression
OCI-101 has been found to inhibit the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways . This suggests its potential role in the regulation of bone metabolism.
Potential Therapeutic Applications
Given its effects on bone metabolism and osteoclast differentiation, OCI-101 may have potential therapeutic applications in the treatment of various bone disorders, including osteoporosis and osteoarthritis .
Wirkmechanismus
Target of Action
1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .
Mode of Action
OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .
Biochemical Pathways
The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .
Pharmacokinetics
Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .
Result of Action
The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .
Action Environment
The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .
Eigenschaften
IUPAC Name |
1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHSLFHSJNNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325048 | |
| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyl-5-fluorouracil | |
CAS RN |
75500-02-6 | |
| Record name | NSC408345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?
A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.
Q2: What evidence suggests that 1,3-dibenzyl-5-fluorouracil (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?
A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



